molecular formula C14H18BrClN2O B13368802 5-bromo-2-chloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide

5-bromo-2-chloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide

Cat. No.: B13368802
M. Wt: 345.66 g/mol
InChI Key: JTGJJBGSIMXEEB-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and a pyrrolidinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination and chlorination of a benzamide derivative, followed by the introduction of the pyrrolidinyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

5-bromo-2-chloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chloro-N-[(1-methyl-2-pyrrolidinyl)methyl]benzamide
  • 5-bromo-2-chloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxybenzamide
  • 5-bromo-2-chloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-methoxybenzamide

Uniqueness

5-bromo-2-chloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide is unique due to its specific combination of bromine, chlorine, and pyrrolidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H18BrClN2O

Molecular Weight

345.66 g/mol

IUPAC Name

5-bromo-2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide

InChI

InChI=1S/C14H18BrClN2O/c1-2-18-7-3-4-11(18)9-17-14(19)12-8-10(15)5-6-13(12)16/h5-6,8,11H,2-4,7,9H2,1H3,(H,17,19)

InChI Key

JTGJJBGSIMXEEB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

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